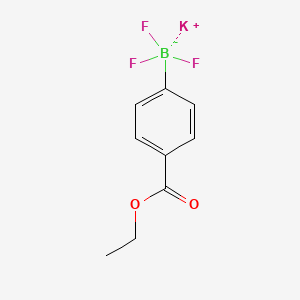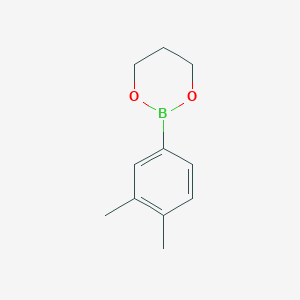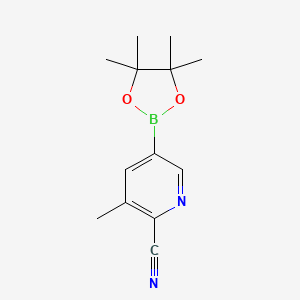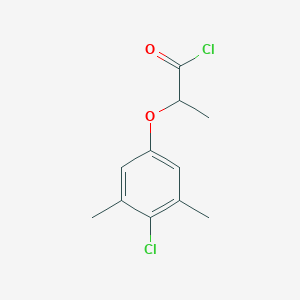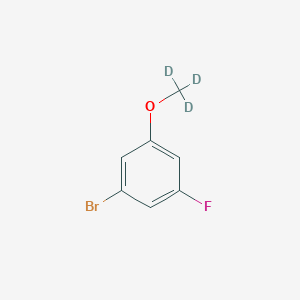
3-Fluoro-5-(methoxy-d3)-bromobenzene
Vue d'ensemble
Description
Applications De Recherche Scientifique
1. Synthesis of Dopamine and Serotonin Receptor Antagonists
3-Fluoro-5-(methoxy-d3)-bromobenzene is used in the synthesis of complex compounds that act as antagonists for dopamine D2 and D3 and serotonin-3 (5-HT3) receptors. An efficient synthesis process for a related compound, 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, has been described, highlighting the compound's role in pharmacological research (Hirokawa, Horikawa, & Kato, 2000).
2. Regioselective Substitution in SNAr Reactions
The compound plays a role in understanding the charge control in SNAr (nucleophilic aromatic substitution) reactions. Research on similar molecules, such as 3-fluoro-4-chloronitrobenzene, provides insights into how methoxy groups influence the reactivity and selectivity of such reactions, which is essential in organic synthesis and drug design (Cervera, Marquet, & Martin, 1996).
3. Development of Sterically Protected Compounds
The structural analogues of 3-Fluoro-5-(methoxy-d3)-bromobenzene have been used in the preparation of sterically protected compounds, such as diphosphene and fluorenylidenephosphine. These compounds, featuring bulky bromobenzene units, are significant in the field of coordination chemistry and materials science (Toyota, Kawasaki, Nakamura, & Yoshifuji, 2003).
4. Investigation of Methanol Reactions on Solid Acids
Research involving the reactions of bromobenzene derivatives with methanol on solid acids has implications in catalysis and materials science. This research aids in understanding how halogenated benzenes, like 3-Fluoro-5-(methoxy-d3)-bromobenzene, interact in various chemical environments, which is crucial for developing new catalytic processes (Marcus, Song, Abubakar, Jani, Sassi, & Haw, 2004).
5. Chemoenzymatic Synthesis in Organic Chemistry
The compound's derivatives are used in chemoenzymatic synthesis processes. For example, bromobenzene derivatives were utilized in the synthesis of deoxyfluoroinositols, highlighting the compound's application in developing novel synthetic routes and methodologies in organic chemistry (Nguyen, York, & Hudlický, 1997).
Orientations Futures
Propriétés
IUPAC Name |
1-bromo-3-fluoro-5-(trideuteriomethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrFO/c1-10-7-3-5(8)2-6(9)4-7/h2-4H,1H3/i1D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVNQVSGOIUYOPB-FIBGUPNXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=CC(=CC(=C1)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-5-(methoxy-d3)-bromobenzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



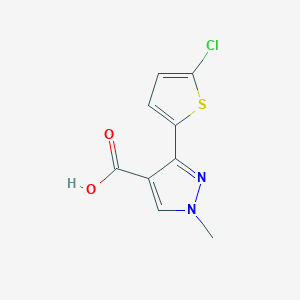
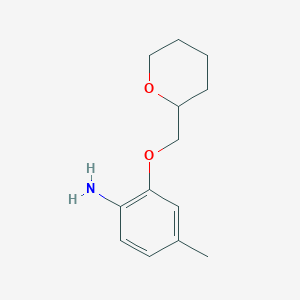
![1-[(4-Chloro-2-pyridinyl)carbonyl]-2-piperidinecarboxylic acid](/img/structure/B1451925.png)

![2-Chloro-5-[(3-methylbutan-2-yl)amino]benzoic acid](/img/structure/B1451927.png)


![6-{[(2-Chloro-6-fluorophenyl)methyl]amino}-1,2,3,4-tetrahydroquinolin-2-one](/img/structure/B1451931.png)
![1-(4-Methoxybenzyl)-6-((trimethylsilyl)ethynyl)-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one](/img/structure/B1451935.png)
